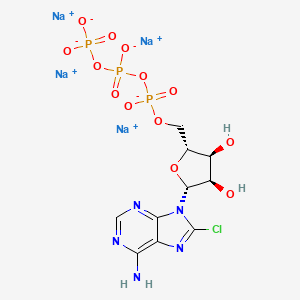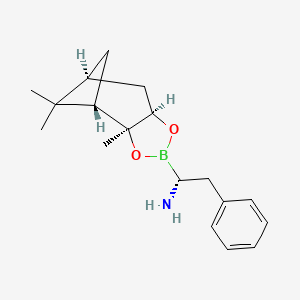
(R)-BoroPhe-(+)-Pinanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthetic Approaches
- Methods for the synthesis of benzimidazoles, quinoxalines, benzo(1,5)diazepines, and azolylthiazoles, which involve condensation reactions of o-phenylenediamines with various electrophilic reagents, have been developed. These methods may offer insights into synthetic strategies applicable to complex heterocyclic systems similar to the compound of interest (Ibrahim, 2011).
Chemical Reactions and Properties
- The formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its fate demonstrate the interplay between lipid oxidation and the Maillard reaction in producing and eliminating processing-related food toxicants. This example highlights the complexity of chemical reactions involving nitrogenous compounds and may parallel the chemical behavior of similarly structured compounds (Zamora & Hidalgo, 2015).
Molecular Structure Analysis
- The chemistry and biological activities of 1,3-thiazolidin-4-ones, including their synthesis and diverse reactions, offer significant scope in medicinal chemistry. This information could be useful for understanding the structural features and potential biological activities of molecules incorporating the thiazolidinone ring (Cunico, Gomes, & Vellasco, 2008).
Physical and Chemical Properties Analysis
- A review of the literature on the analysis of PhIP and its metabolites in various matrices provides insights into analytical techniques suitable for studying the physical and chemical properties of complex organic molecules. These techniques include liquid and gas chromatography coupled with mass spectrometry, ultraviolet, or fluorescence detection (Teunissen et al., 2010).
Applications De Recherche Scientifique
Asymmetric Synthesis and Catalysis
One of the primary applications of pinanediol boronic esters, closely related to "(R)-BoroPhe-(+)-Pinanediol," is in the field of asymmetric synthesis. For instance, Matteson and colleagues (2002) demonstrated that asymmetric diol boronic esters, when reacted with potassium bifluoride, form alkyltrifluoroborate and free diol under mild conditions. This transformation from relatively unreactive boronic esters to derivatives that are strong Lewis acids opens new synthetic opportunities, as illustrated by the preparation of (R)-2-phenylpyrrolidine with high enantioselectivity (Matteson, Kim, 2002).
Catalytic Reduction of CO2
In the arena of environmental chemistry, the copper(I) boryl complex, featuring pinacolate (a related diol to pinanediol), has been employed for the rapid and quantitative deoxygenation of CO2, producing CO and borate complex. This process highlights the potential of boron-containing compounds in catalytically reducing CO2, with the boryl being regenerated for continuous reaction cycles (Laitar, Müller, Sadighi, 2005).
Enantioselective Catalysis
The exploration of chiral aminodiols derived from pinanediol for asymmetric catalysis further underscores the versatility of these compounds. Csillag et al. (2012) prepared a library of pinane-based aminodiols which were applied as chiral catalysts in the enantioselective addition of diethylzinc to benzaldehyde, demonstrating the potential of pinanediol derivatives in enantioselective catalysis (Csillag et al., 2012).
Organic Synthesis and Drug Development
The applications of pinanediol boronic esters extend to the synthesis of complex organic molecules and potential drug candidates. For example, the synthesis of alpha-aminoboronic acids, which serve as inhibitors for serine proteases, involves the use of pinanediol boronic esters. This methodology enables the preparation of compounds with functionalities sensitive to basic conditions, thus opening new avenues in the synthesis of biologically active compounds (Jagannathan, Forsyth, Kettner, 2001).
Propriétés
IUPAC Name |
(1R)-2-phenyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO2.ClH/c1-17(2)13-10-14(17)18(3)15(11-13)21-19(22-18)16(20)9-12-7-5-4-6-8-12;/h4-8,13-16H,9-11,20H2,1-3H3;1H/t13-,14-,15+,16-,18-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRPMGWYFYLFMY-SKAYQWHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=CC=CC=C4)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC4=CC=CC=C4)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719330 |
Source


|
| Record name | (1R)-2-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Borophe-(+)-pinanediol-hcl | |
CAS RN |
178455-03-3 |
Source


|
| Record name | (1R)-2-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Phenylalanine, N-[2-[(1,1-dimethylethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]-, methyl ester, (S)- (](/img/no-structure.png)
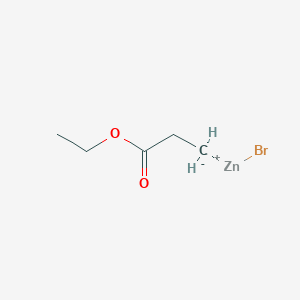
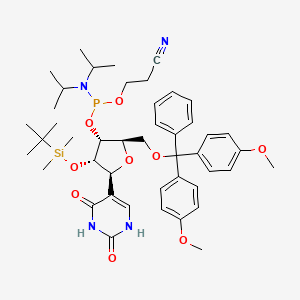
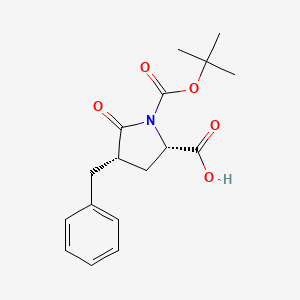
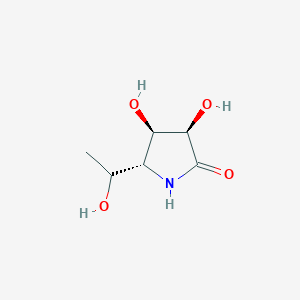
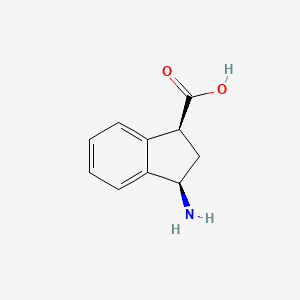
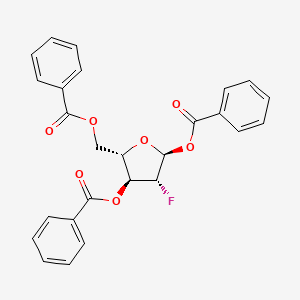
![4-(2-(2-(2-Chloro-3-(2-(1,1-dimethyl-3-(4-sulfobutyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B1143018.png)
